3-Isopropyl-4,5-dihydroisoxazole-5-carbonitrile 3-Isopropyl-4,5-dihydroisoxazole-5-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15813835
InChI: InChI=1S/C7H10N2O/c1-5(2)7-3-6(4-8)10-9-7/h5-6H,3H2,1-2H3
SMILES:
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol

3-Isopropyl-4,5-dihydroisoxazole-5-carbonitrile

CAS No.:

Cat. No.: VC15813835

Molecular Formula: C7H10N2O

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

3-Isopropyl-4,5-dihydroisoxazole-5-carbonitrile -

Specification

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
IUPAC Name 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carbonitrile
Standard InChI InChI=1S/C7H10N2O/c1-5(2)7-3-6(4-8)10-9-7/h5-6H,3H2,1-2H3
Standard InChI Key SZWGXNNTQMQCJX-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NOC(C1)C#N

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a 4,5-dihydroisoxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—with a nitrile (-C≡N) group at position 5 and an isopropyl (-CH(CH₃)₂) substituent at position 3. The dihydroisoxazole moiety introduces partial saturation, reducing ring strain compared to fully aromatic isoxazoles while retaining reactivity at the nitrogen and oxygen centers .

Stereoelectronic Features

  • Nitrile Group: The electron-withdrawing nitrile enhances electrophilicity at the adjacent carbon, facilitating nucleophilic additions or cycloadditions.

  • Isopropyl Substituent: The bulky isopropyl group induces steric effects, influencing regioselectivity in reactions and stabilizing the molecule through hyperconjugation .

Nuclear Magnetic Resonance (NMR)

  • ¹³C NMR: Peaks at δ 115–120 ppm confirm the nitrile carbon, while signals between δ 25–35 ppm correspond to the isopropyl methyl groups. The dihydroisoxazole ring carbons appear in the δ 60–80 ppm range .

  • ¹H NMR: Protons on the dihydroisoxazole ring exhibit splitting patterns indicative of vicinal coupling (J = 6–8 Hz), with the isopropyl methine proton resonating as a multiplet near δ 2.5 ppm .

Mass Spectrometry

The molecular ion peak at m/z 138.08 (exact mass: 138.0793 Da) aligns with the molecular formula C₇H₁₀N₂O. Fragmentation pathways include loss of the isopropyl group (-42 Da) and cleavage of the nitrile moiety (-26 Da) .

Synthetic Methodologies

Cyclization of β-Keto Nitriles

A common route involves the cyclocondensation of β-keto nitriles with hydroxylamine derivatives. For example, reacting 3-isopropyl-4-oxopentanenitrile with hydroxylamine hydrochloride in ethanol under reflux yields the target compound via intramolecular O–N bond formation.

Reaction Conditions:

  • Solvent: Ethanol/water mixture

  • Temperature: 80–100°C

  • Catalyst: Sodium acetate (pH 4–5)

  • Yield: 65–75%

Halogenative Cyclization

Analogous to the synthesis of 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole (WO2006038657A1), dibromoformoxime can react with alkenes in the presence of a base. For 3-isopropyl-4,5-dihydroisoxazole-5-carbonitrile, substituting the alkene with a nitrile-bearing precursor may enable similar pathways .

Optimized Parameters:

  • Base: K₂CO₃ or NaOH

  • Solvent: Methyl isobutyl ketone

  • Temperature: 0–20°C

  • Yield: Up to 91% (based on analogous reactions)

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight138.17 g/molPubChem CID 85731745
XLogP3-AA1.0Computed (PubChem)
Hydrogen Bond Acceptors3PubChem
Rotatable Bond Count1PubChem
Boiling Point40°C at 0.3 kPa (extrapolated)Analogous compound data
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)Experimental inference

Reactivity and Functionalization

Nitrile Transformations

The nitrile group undergoes characteristic reactions:

  • Hydrolysis: Catalyzed by HCl/EtOH, it converts to the corresponding amide or carboxylic acid.

  • Reduction: Using LiAlH₄ yields a primary amine, enabling further derivatization.

Ring-Opening Reactions

Under acidic conditions, the dihydroisoxazole ring opens to form β-amino ketonitriles, which serve as building blocks for heterocycles like pyrimidines and triazines .

Industrial and Pharmaceutical Applications

Agrochemical Intermediates

The compound’s nitrile and isoxazole motifs are prevalent in herbicides and insecticides. For instance, analogs such as 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole are key precursors in sulfonylurea herbicide synthesis .

Drug Discovery

Dihydroisoxazole scaffolds exhibit bioactivity against kinases and proteases. Functionalization of the nitrile group can enhance binding affinity to biological targets, as seen in preclinical candidates for inflammatory diseases .

Future Directions

Recent advances in flow chemistry and biocatalysis could improve the sustainability of its synthesis. Additionally, computational studies exploring its electronic structure may uncover novel reactivity patterns for asymmetric catalysis or materials science.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator